![molecular formula C27H28FN3O3 B10831979 4-[2-[8-[(4-Fluorophenyl)methyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-yl]-2-oxoethyl]bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B10831979.png)
4-[2-[8-[(4-Fluorophenyl)methyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-yl]-2-oxoethyl]bicyclo[2.2.1]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ONO-8430506 is a novel and highly potent inhibitor of autotaxin, also known as ectonucleotide pyrophosphatase/phosphodiesterase 2. Autotaxin is an extracellular enzyme that produces lysophosphatidic acid from lysophosphatidylcholine in plasma. Lysophosphatidic acid is a bioactive lipid mediator that elicits various biological functions, including smooth muscle contraction, cell motility, proliferation, and morphological changes .
Preparation Methods
The synthesis of ONO-8430506 involves several steps, starting with the structural comparison of the hit compound with the endogenous ligand lysophosphatidylcholine. The synthetic routes and reaction conditions are optimized to enhance the enzymatic autotaxin inhibitory activity and improve the pharmacokinetic profile in human plasma . Industrial production methods for ONO-8430506 are not explicitly detailed in the available literature, but the compound is known to be orally bioavailable and potent .
Chemical Reactions Analysis
ONO-8430506 undergoes various chemical reactions, primarily focusing on its inhibition of lysophosphatidic acid formation. The compound shows efficient inhibition of lysophosphatidic acid formation with IC50 values of approximately 10 nM with both recombinant and plasma-derived autotaxin from various animal species . The major products formed from these reactions include decreased levels of lysophosphatidic acid in plasma .
Scientific Research Applications
ONO-8430506 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been shown to enhance the antitumor effect of paclitaxel in a breast cancer model by inhibiting autotaxin activity . Additionally, ONO-8430506 has potential therapeutic applications in treating diseases caused by lysophosphatidic acid, including urethral obstructive disease such as benign prostatic hyperplasia . The compound’s ability to decrease plasma lysophosphatidic acid formation and regulate urethral tension further highlights its significance in scientific research .
Mechanism of Action
ONO-8430506 exerts its effects by inhibiting the enzymatic activity of autotaxin, thereby reducing the production of lysophosphatidic acid from lysophosphatidylcholine in plasma . This inhibition leads to decreased levels of lysophosphatidic acid, which in turn affects various biological functions such as smooth muscle contraction, cell motility, proliferation, and morphological changes . The molecular targets and pathways involved include the autotaxin-lysophosphatidic acid system, which plays a crucial role in cancer, chronic inflammation, and pain generation .
Comparison with Similar Compounds
ONO-8430506 is unique compared to other autotaxin inhibitors due to its high potency and good oral availability . Similar compounds include GLPG1690, which is also an autotaxin inhibitor currently in phase III clinical trials for idiopathic pulmonary fibrosis . ONO-8430506 has shown superior pharmacokinetic profiles and enhanced antitumor effects in preclinical studies .
Properties
Molecular Formula |
C27H28FN3O3 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
4-[2-[8-[(4-fluorophenyl)methyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-yl]-2-oxoethyl]bicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C27H28FN3O3/c28-19-5-3-18(4-6-19)15-31-22-16-30(13-7-20(22)21-2-1-12-29-24(21)31)23(32)14-26-8-10-27(17-26,11-9-26)25(33)34/h1-6,12H,7-11,13-17H2,(H,33,34) |
InChI Key |
SGSFONPFVRRJLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=C(N2CC4=CC=C(C=C4)F)N=CC=C3)C(=O)CC56CCC(C5)(CC6)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3R)-1-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-methyl-2-methylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B10831899.png)

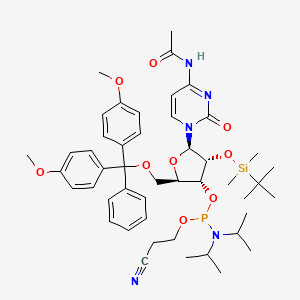
![(2S)-5-(carbamoylamino)-N-[4-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]sulfamoyl]phenyl]-2-[[(2S)-2-[3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanamide](/img/structure/B10831927.png)
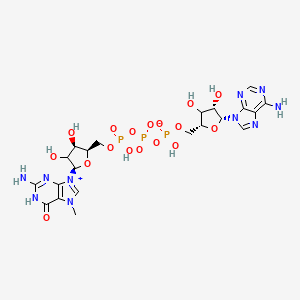


![(2S)-3-(3-hydroxyphenyl)-4-methyl-2-[4-[(1-propylazetidin-3-yl)methoxy]phenyl]-2H-chromen-6-ol](/img/structure/B10831956.png)
![N-(benzenesulfonyl)-2-[1-benzyl-2-(2-methylpropyl)-3-oxamoylindol-4-yl]oxypropanamide](/img/structure/B10831965.png)
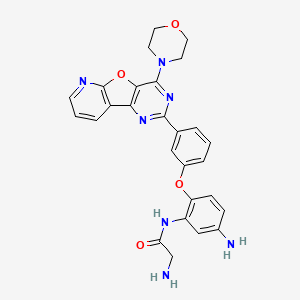
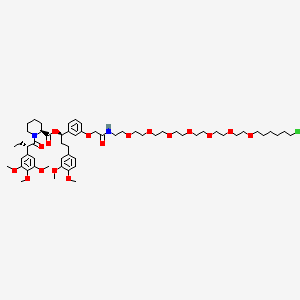

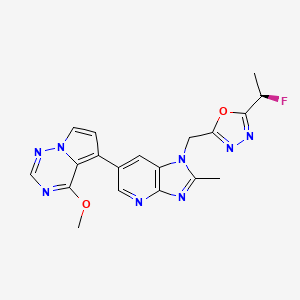
![[(6E,10Z)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10831989.png)
